molecular formula C25H21F5N4O3 B12420213 Lp-PLA2-IN-6

Lp-PLA2-IN-6

Numéro de catalogue: B12420213
Poids moléculaire: 520.5 g/mol
Clé InChI: LMSKSPWBYRMBRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lp-PLA2-IN-6 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-6 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic pyrimidinone core through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against Lp-PLA2. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lp-PLA2-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Applications De Recherche Scientifique

Lp-PLA2-IN-6 has a wide range of scientific research applications, including:

Mécanisme D'action

Lp-PLA2-IN-6 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby mitigating inflammation and atherosclerosis progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Lp-PLA2-IN-6 is unique due to its tetracyclic pyrimidinone structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other Lp-PLA2 inhibitors. This uniqueness makes it a valuable compound for studying the specific effects of Lp-PLA2 inhibition in various biological contexts .

Activité Biologique

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in lipid metabolism and inflammation, particularly in cardiovascular diseases. The compound Lp-PLA2-IN-6 is a specific inhibitor of Lp-PLA2, designed to mitigate its pro-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms, clinical implications, and research findings.

Enzymatic Function

Lp-PLA2 hydrolyzes oxidized phospholipids, leading to the production of lysophosphatidylcholine (lysoPC), which is pro-inflammatory and implicated in atherosclerosis development. It primarily binds to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), with a preference for small, dense LDL particles . The enzyme's activity is crucial for generating inflammatory mediators in various vascular diseases.

Inhibition by this compound

This compound functions by blocking the catalytic activity of Lp-PLA2, thereby reducing the formation of lysoPC and other inflammatory products. This inhibition has been shown to have protective effects against vascular inflammation and atherosclerosis progression .

Table 1: Comparison of Lp-PLA2 Activity with and without Inhibition

ParameterWithout InhibitionWith this compound
LysoPC ProductionHighLow
Vascular InflammationElevatedReduced
Atherosclerotic Plaque FormationIncreasedDecreased
LDL OxidationSignificantMinimal

Biomarker for Cardiovascular Risk

Research indicates that elevated levels of Lp-PLA2 are associated with increased risk for major coronary events (MCE). Studies have shown that Lp-PLA2 activity serves as an independent prognostic marker for cardiovascular diseases . The FDA has approved tests for measuring Lp-PLA2 mass and activity as part of cardiovascular risk assessment protocols .

Case Studies

  • Diabetes and Lp-PLA2 Activity : A study analyzed the interaction between diabetes status and Lp-PLA2 activity in predicting MCE risk. It found that individuals with type 2 diabetes exhibited higher levels of PLA2G7 gene expression, correlating with increased Lp-PLA2 activity and heightened cardiovascular risk .
  • Therapeutic Trials : Clinical trials involving Lp-PLA2 inhibitors, including this compound, have demonstrated promising results in reducing cardiovascular events among high-risk populations. These studies underscore the potential of targeting Lp-PLA2 as a therapeutic strategy to mitigate cardiovascular disease progression .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces lysoPC formation when LDL particles are exposed to oxidative stress. This reduction is critical in preventing endothelial dysfunction associated with atherosclerosis .

Animal Models

Animal studies indicate that inhibition of Lp-PLA2 leads to decreased plaque formation in models of atherosclerosis. For instance, treatment with this compound resulted in lower levels of inflammatory markers and improved vascular function compared to control groups .

Summary of Key Research Findings

Study TypeFindings
Clinical TrialsReduced MCE risk in high-risk populations using Lp-PLA2 inhibitors
In Vitro StudiesSignificant reduction in lysoPC production with this compound treatment
Animal ModelsDecreased plaque formation and improved endothelial function with Lp-PLA2 inhibition

Propriétés

Formule moléculaire

C25H21F5N4O3

Poids moléculaire

520.5 g/mol

Nom IUPAC

6-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one

InChI

InChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2

Clé InChI

LMSKSPWBYRMBRO-UHFFFAOYSA-N

SMILES canonique

C1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.